molecular formula C9H9N3O B14817876 6-Amino-5-cyclopropoxypicolinonitrile

6-Amino-5-cyclopropoxypicolinonitrile

Cat. No.: B14817876
M. Wt: 175.19 g/mol
InChI Key: MNGQZYJATOTAMZ-UHFFFAOYSA-N
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Description

6-Amino-5-cyclopropoxypicolinonitrile is a picolinonitrile derivative featuring an amino group at the 6-position and a cyclopropoxy substituent at the 5-position of the pyridine ring. Picolinonitrile derivatives are frequently employed as intermediates in synthesizing kinase inhibitors, antiviral agents, and other bioactive molecules .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

6-amino-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H9N3O/c10-5-6-1-4-8(9(11)12-6)13-7-2-3-7/h1,4,7H,2-3H2,(H2,11,12)

InChI Key

MNGQZYJATOTAMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-cyclopropoxypicolinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-cyclopropoxypicolinonitrile and an appropriate amine source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes.

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to introduce the amino group at the desired position on the picolinonitrile ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-cyclopropoxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and cyclopropoxy groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles; reactions may require catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.

Scientific Research Applications

6-Amino-5-cyclopropoxypicolinonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 6-Amino-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Functional Group Characteristics
6-Amino-5-cyclopropoxypicolinonitrile 6-Amino, 5-cyclopropoxy Ether group with cyclopropane ring (electron-donating, sterically bulky)
6-Amino-5-nitropicolinonitrile 6-Amino, 5-nitro Nitro group (strong electron-withdrawing)
6-Amino-5-nitro-2-picoline 6-Amino, 5-nitro, 2-methyl Methyl group (electron-donating, steric hindrance)
3-(Trifluoromethyl)picolinonitrile 3-Trifluoromethyl Trifluoromethyl group (electron-withdrawing, lipophilic)
5-((4-(4-Cyano-2,6-dimethylphenoxy)thienopyrimidinyl)amino)picolinonitrile (7a) Complex heterocyclic substituents Bulky aromatic system (enhances binding affinity)

The cyclopropoxy group distinguishes the target compound by combining moderate electron-donating effects with significant steric constraints, contrasting sharply with nitro or trifluoromethyl groups.

Physicochemical Properties

Available data for analogs (melting points, molecular weights) are compared:

Compound Name Melting Point (°C) Molecular Weight CAS Number Notes
6-Amino-5-nitropicolinonitrile Not reported Not available Not provided Classified as hazardous
6-Amino-5-nitro-2-picoline 147–157 153.13 21901-29-1 High hazard (UN 2811)
Compound 7a () 308–310 398.09 Not provided High thermal stability
3-(Trifluoromethyl)picolinonitrile Not reported Not available 1214377-57-7 High structural similarity (0.89)

The absence of data for the target compound underscores the need for experimental characterization. However, the cyclopropoxy group’s bulk may reduce melting points compared to rigid aromatic systems like 7a.

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